Chloroacetone
Overview
Description
It is a colorless liquid with a pungent odor, which turns dark yellow-amber upon exposure to light . Historically, it was used as a tear gas during World War I . Today, it finds applications in various chemical processes and industries.
Mechanism of Action
Target of Action
Chloroacetone, also known as 1-Chloropropan-2-one, primarily targets the Transient receptor potential cation channel subfamily A member 1 . This receptor is involved in the detection of pain and possibly also in cold perception and inner ear function .
Mode of Action
It is known to cause immediate lacrimation at low concentrations . It is toxic by inhalation, ingestion, and dermal contact .
Biochemical Pathways
It is used in theFeist-Benary synthesis of furans , indicating that it may interact with biochemical pathways involving furan compounds.
Pharmacokinetics
It is known that this compound is toxic by inhalation, ingestion, and dermal contact , suggesting that it can be absorbed through these routes.
Result of Action
Exposure to this compound can result in a variety of effects, including immediate lacrimation at low concentrations, contact burns of the skin and eyes, nausea, bronchospasm, delayed pulmonary edema, and even death . A dose of 0.25 ml/kg of body weight (325 mg/kg of body weight) of 1,1-dithis compound caused significant increases in liver enzymes in serum, and histological examination showed evidence of periportal necrosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that this compound turns to a dark yellow-amber color on exposure to light . .
Biochemical Analysis
Biochemical Properties
Chloroacetone has been found to interact with a variety of biomolecules. For instance, it has been shown to inhibit the activity of a Bacillus NlpC/P60 protein, which is involved in peptidoglycan recycling . This interaction suggests that this compound could potentially interfere with bacterial cell division and energy recovery processes .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For example, it has been shown to have anti-chlamydial activity in cell culture infection experiments . This suggests that this compound could potentially influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it has been shown to inhibit the activity of a Bacillus NlpC/P60 protein by binding to it . This interaction could potentially lead to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, a dose of 0.25 ml/kg of body weight (325 mg/kg of body weight) of 1,1-dithis compound, a compound related to this compound, caused significant increases in liver enzymes in serum, and histological examination showed evidence of periportal necrosis . These effects were not observed at doses of 130 mg/kg of body weight or lower .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, the lethal dose or concentration (LD50) for rats is 100 mg/kg when administered orally . This suggests that high doses of this compound could potentially have toxic or adverse effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroacetone can be synthesized through several methods:
Chlorination of Acetone: This involves the reaction of acetone with chlorine gas.
Reaction between Chlorine and Diketene: This method involves the reaction of chlorine with diketene to produce this compound.
Industrial Production Methods: In industrial settings, the chlorination of acetone is the most common method. The process involves stirring acetone and calcium carbonate to form a slurry, heating it to reflux, and then introducing chlorine gas. After the reaction, the mixture is separated, and the oil layer is refined to obtain pure this compound .
Chemical Reactions Analysis
Chloroacetone undergoes various chemical reactions, including:
Substitution Reactions: this compound can react with phenoxide to produce phenoxyacetone, which is used in the synthesis of pharmaceuticals.
Oxidation Reactions: It can be oxidized using acidified potassium permanganate to form a diol.
Finkelstein Reaction: In the presence of a catalytic amount of potassium iodide, this compound can undergo a Finkelstein reaction to produce iodoacetone.
Common Reagents and Conditions:
Phenoxide: Used in substitution reactions to produce phenoxyacetone.
Potassium Permanganate: Used in oxidation reactions.
Potassium Iodide: Used as a catalyst in the Finkelstein reaction.
Major Products:
Phenoxyacetone: Produced from the reaction with phenoxide.
Diol: Produced from oxidation with potassium permanganate.
Iodoacetone: Produced from the Finkelstein reaction.
Scientific Research Applications
Chloroacetone has several applications in scientific research:
Comparison with Similar Compounds
Chloroacetone can be compared with other halogenated acetones such as:
Bromoacetone: Similar in structure but contains a bromine atom instead of chlorine.
Dithis compound: Contains two chlorine atoms.
Fluoroacetone: Contains a fluorine atom instead of chlorine.
Hexathis compound: Contains six chlorine atoms.
Uniqueness: this compound’s unique reactivity and intermediate properties make it particularly valuable in the synthesis of pharmaceuticals and dye couplers. Its use in the Feist-Benary synthesis of furans also highlights its versatility .
Properties
IUPAC Name |
1-chloropropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c1-3(5)2-4/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULLHNJGPPOUOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO, Array | |
Record name | CHLOROACETONE, STABILIZED | |
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Record name | CHLOROACETONE | |
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DSSTOX Substance ID |
DTXSID0021547 | |
Record name | 1-Chloropropan-2-one | |
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Molecular Weight |
92.52 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloroacetone, stabilized appears as a yellow-colored liquid with an irritating pungent odor. Light sensitive, but stabilized with the addition of small amounts of water and/or calcium carbonate. Slightly soluble in water and denser than water. Vapors much heavier than air. Irritates skin and eyes. Very toxic by ingestion or inhalation. Used to make other chemicals. A lachrymator., Liquid, Colorless to amber liquid with a pungent odor; [ACGIH], COLOURLESS LIQUID WITH PUNGENT ODOUR. TURNS DARK ON EXPOSURE TO LIGHT., A yellow-colored liquid with an irritating pungent odor. | |
Record name | CHLOROACETONE, STABILIZED | |
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Record name | 2-Propanone, 1-chloro- | |
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Boiling Point |
248 °F (120 ° C), 119 °C, Turns dark and resinifies on prolonged exposure to light; may be stabilized by addition of 0.1% H2O or 1% CaCO3. BP: 61 °C at 50 mm Hg; 20 °C at 12 mm Hg, 120 °C | |
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Record name | 1-Chloro-2-propanone | |
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Flash Point |
82 °F, 40 °C (open cup), 35 °C closed cup, 35 °C c.c. | |
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Solubility |
Miscible with alcohol, ether and chloroform. Soluble in 10 parts water (wet weight), In water, 8.25X10+4 mg/L, temperature unspecified, Solubility in water, g/100ml at 20 °C: 10 | |
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Density |
1.15 g/cu cm at 20 °C, Relative density (water = 1): 1.1 | |
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Vapor Density |
Relative vapor density (air = 1): 3.2 | |
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Vapor Pressure |
12.0 [mmHg], 12.0 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 1.5 | |
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Impurities |
Forms binary azeotropes with many organic liquids. Reacts with aryl Grignard reagents to form stilbenes. | |
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Color/Form |
Liquid | |
CAS No. |
78-95-5 | |
Record name | CHLOROACETONE, STABILIZED | |
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Melting Point |
-44.5 °C, Yellow needles from alcohol; mp: 124 °C /Chloroacetone 2,4-dihydrophenylhydrazone/, -45 °C | |
Record name | 1-Chloro-2-propanone | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.